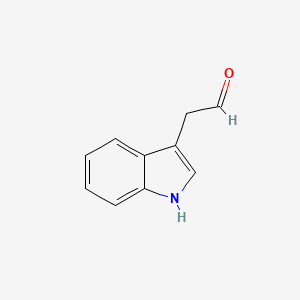

2-(1H-indol-3-yl)acetaldehyde

Description

Nomenclature and Chemical Classification of 2-(1H-indol-3-yl)acetaldehyde

The compound is systematically named this compound according to IUPAC standards. nih.gov However, it is commonly referred to by several synonyms in scientific literature, including indole-3-acetaldehyde (IAL or IAAld) and tryptaldehyde. nih.govwikipedia.org

Chemically, it is classified as an indole, a class of organic compounds containing a bicyclic structure composed of a benzene ring fused to a pyrrole ring. wikipedia.org More specifically, it belongs to the 3-alkylindoles, which are characterized by an alkyl chain at the third position of the indole ring. hmdb.cafoodb.ca It is an indoleacetaldehyde, where one of the methyl hydrogens of acetaldehyde is substituted by an indol-3-yl group. chemicalbook.comnih.gov

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | This compound nih.gov |

| Common Synonyms | Indole-3-acetaldehyde, Tryptaldehyde, Indoleacetaldehyde nih.govwikipedia.orgnaturalproducts.net |

| CAS Number | 2591-98-2 chemicalbook.comnih.gov |

| Molecular Formula | C₁₀H₉NO smolecule.comnih.gov |

| Molecular Weight | 159.18 g/mol smolecule.comnih.gov |

| InChI Key | WHOOUMGHGSPMGR-UHFFFAOYSA-N smolecule.comnih.gov |

| SMILES | C1=CC=C2C(=C1)C(=CN2)CC=O smolecule.com |

Historical Context of this compound Research

The historical research context of this compound is intrinsically linked to the long-standing investigation of tryptophan metabolism and the biosynthesis of auxin, the primary plant growth hormone. Indole-3-acetic acid (IAA), the most common auxin, has been a subject of scientific study for over eight decades. researchgate.net Early research focused on understanding how plants produce this vital hormone, leading to the proposal of several biosynthetic pathways originating from tryptophan. oup.com

In this context, this compound was identified as a key intermediate molecule. oup.com Two of the classical proposed pathways for IAA biosynthesis in higher plants involve the conversion of tryptophan to indole-3-pyruvic acid or tryptamine, both of which can then be converted to this compound before its final oxidation to IAA. oup.com

More recent research has further illuminated its role, particularly in the context of plant-microbe interactions. For instance, a 2018 study demonstrated that the plant pathogen Pseudomonas syringae produces IAA from this compound via a novel dehydrogenase enzyme, AldA, as a strategy to suppress host defenses and promote infection. nih.govnih.govplos.org This highlights a continuous evolution in the understanding of this compound, from its initial identification as a metabolic intermediate to its role as a factor in bacterial virulence.

Significance of this compound as a Key Intermediate in Biological and Chemical Systems

The importance of this compound stems from its central position in major metabolic and synthetic pathways.

In Biological Systems:

Plant Hormone Biosynthesis: The compound is a direct precursor to indole-3-acetic acid (IAA), the most prevalent and physiologically active auxin in plants. plos.orgpnas.org In many plant species, the final step in several tryptophan-dependent IAA biosynthesis pathways is the oxidation of this compound, a reaction often catalyzed by aldehyde oxidase enzymes. oup.compnas.org Its efficient conversion is crucial for regulating plant growth and development. pnas.org

Microbial Metabolism and Pathogenesis: this compound is a central intermediate in at least three of the five known tryptophan-dependent IAA synthesis pathways in bacteria. nih.govportlandpress.combocsci.com In plant-pathogen interactions, some bacteria synthesize IAA to manipulate the host's hormonal balance to their advantage. plos.org The bacterium Pseudomonas syringae, for example, uses the enzyme indole-3-acetaldehyde dehydrogenase to convert the aldehyde into IAA, which acts as a virulence factor by suppressing the plant's salicylic acid-mediated defenses. nih.govplos.org The compound is also a known metabolite in various yeasts, such as Saccharomyces cerevisiae and Rhodosporidium paludigenum. nih.govwikipedia.org

Human Metabolism: In humans, this compound is an intermediate in tryptophan metabolism. nih.govhmdb.ca It is formed from tryptamine through the action of monoamine oxidase enzymes and can be further metabolized. hmdb.cawikipedia.org It is recognized as a human metabolite found in the cytoplasm and mitochondria. nih.govhmdb.ca Recent metabolomic studies have also identified it as a potential biomarker, noting its levels can be altered in certain disease states, such as colorectal cancer, where it is associated with gut microbiota metabolism. nih.gov

In Chemical Systems:

Synthetic Precursor: The reactivity of the aldehyde group makes this compound a useful building block in organic synthesis. It can be employed as a starting material for creating more complex indole-containing molecules. For example, it is used in the synthesis of β-carbolines, a class of compounds with a wide range of biological activities. It also serves as a substrate in multicomponent reactions like the Strecker condensation to produce novel, optically pure tryptophan analogues, which are valuable for developing peptide-based pharmaceuticals. rsc.org The compound's instability under certain conditions, particularly when the indole ring has electron-donating substituents, requires careful handling during these synthetic procedures. rsc.org

Propriétés

IUPAC Name |

2-(1H-indol-3-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,6-7,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOOUMGHGSPMGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180582 | |

| Record name | Indoleacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indoleacetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001190 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2591-98-2 | |

| Record name | Indole-3-acetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2591-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoleacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002591982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoleacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDOLE-3-ACETALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A346H8E8WU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indoleacetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001190 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of 2- 1h-indol-3-yl Acetaldehyde

Tryptophan-Dependent Biosynthetic Routes to 2-(1H-indol-3-yl)acetaldehyde

In both plants and various microorganisms, tryptophan serves as the primary precursor for the synthesis of this compound, which is then typically oxidized to form IAA. mdpi.comkoreascience.kr Several distinct pathways have been identified, each characterized by a unique set of intermediate compounds and enzymes. doraagri.commdpi.com

The Indole-3-pyruvate (IPyA) pathway is considered a major route for IAA biosynthesis in both plants and microorganisms. mdpi.comjircas.go.jp In this pathway, tryptophan is first converted to indole-3-pyruvic acid (IPyA) by the action of aminotransferases. mdpi.comjircas.go.jp Subsequently, IPyA is decarboxylated to form this compound. mdpi.comymdb.ca This critical decarboxylation step is catalyzed by the enzyme indole-3-pyruvate decarboxylase (IPDC). mdpi.comwikipedia.orghmdb.ca The systematic name for this enzyme is 3-(indol-3-yl)pyruvate carboxy-lyase, and it belongs to the family of lyases that cleave carbon-carbon bonds. wikipedia.org In yeast, this conversion is also catalyzed by pyruvate decarboxylase. ymdb.ca

Table 1: Key Reaction in the Indole-3-pyruvate (IPyA) Pathway

| Precursor | Enzyme | Product |

| Indole-3-pyruvic acid | Indole-3-pyruvate decarboxylase (IPDC) | This compound |

| Source: mdpi.comwikipedia.orghmdb.ca |

The Tryptamine (TAM) pathway represents another significant route for the formation of this compound. mdpi.comkoreascience.kr This pathway begins with the decarboxylation of tryptophan to produce tryptamine, a reaction catalyzed by tryptophan decarboxylase. mdpi.com Tryptamine is then oxidatively deaminated to yield this compound. wikipedia.orgmdpi.com This conversion is mediated by amine oxidases, including monoamine oxidase (MAO). wikipedia.orgmdpi.com The final step in this pathway is the oxidation of this compound to IAA by an aldehyde dehydrogenase. mdpi.com This pathway has been identified in both plants and microorganisms. mdpi.com

Table 2: Key Reactions in the Tryptamine (TAM) Pathway

| Precursor | Enzyme | Product |

| Tryptophan | Tryptophan decarboxylase | Tryptamine |

| Tryptamine | Monoamine oxidase (MAO) / Amine oxidase | This compound |

| Source: wikipedia.orgmdpi.com |

The Indole-3-acetamide (IAM) pathway is a well-established route for IAA biosynthesis, particularly in phytopathogenic bacteria. mdpi.comresearchgate.net In this pathway, tryptophan is initially converted to indole-3-acetamide (IAM) by the enzyme tryptophan-2-monooxygenase. mdpi.com IAM is then hydrolyzed by IAM hydrolase to produce IAA. mdpi.com While this compound is not a direct intermediate in the main IAM pathway leading to IAA, some studies suggest potential cross-talk between pathways. For instance, in Arabidopsis, it has been shown that indole-3-acetaldoxime (IAOx) can be converted to both IAM and indole-3-acetonitrile (IAN), which can then be further metabolized. pnas.org

The Indole-3-acetonitrile (IAN) pathway is another route for auxin biosynthesis. In some plants, particularly in the family Brassicaceae, tryptophan is converted to indole-3-acetaldoxime (IAOx). doraagri.comnih.gov IAOx can then be converted to IAN. doraagri.comnih.gov While some research suggests that IAOx can also be converted to this compound before finally becoming IAA, the primary route from IAN involves its hydrolysis to IAA by nitrilase enzymes. doraagri.comredalyc.org The dehydration of IAOx to IAN is a key step in this pathway, catalyzed by enzymes like CYP71A13. nih.gov

A more direct route to this compound is the Tryptophan Side-Chain Oxidase (TSO) pathway. mdpi.comrsc.org In this pathway, tryptophan is directly converted into this compound by a tryptophan side-chain oxidase enzyme. mdpi.comnih.gov Subsequently, an indole-3-acetaldehyde dehydrogenase oxidizes the aldehyde to IAA. mdpi.comnih.gov This pathway has been reported in microorganisms such as Pseudomonas fluorescens. mdpi.comnih.gov

Indole-3-acetonitrile (IAN) Pathway

Tryptophan-Independent Biosynthetic Routes to this compound

In addition to the well-characterized tryptophan-dependent pathways, there is evidence for tryptophan-independent routes for IAA biosynthesis in plants. jircas.go.jpoup.com These pathways are thought to utilize precursors from the tryptophan biosynthetic pathway, such as indole or indole-3-glycerol phosphate, to synthesize IAA without tryptophan as an intermediate. oup.comnih.gov While this compound is a known precursor to IAA, its direct involvement as an intermediate in a definitively tryptophan-independent pathway is still an area of active research and not yet fully elucidated. oup.com

Enzymatic Transformations of this compound

The compound this compound, also known as indole-3-acetaldehyde (IAAld), is a critical intermediate in several metabolic pathways, particularly in the biosynthesis of the primary plant auxin, indole-3-acetic acid (IAA). Its aldehyde group makes it a substrate for various enzymatic transformations, leading to the formation of different bioactive compounds.

Conversion to Indole-3-acetic acid (IAA)

The oxidation of this compound to IAA is a key step in multiple tryptophan-dependent IAA biosynthesis pathways found in bacteria and plants. nih.govnih.gov This conversion is primarily catalyzed by a class of enzymes known as aldehyde dehydrogenases. nih.gov

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes that play a crucial role in cellular detoxification by converting reactive aldehydes into their corresponding carboxylic acids. nih.govmdpi.com In the context of auxin biosynthesis, specific ALDHs catalyze the oxidation of this compound to produce IAA. nih.govhmdb.ca This enzymatic reaction is a convergence point for several IAA synthesis pathways, including the indole-3-pyruvate (IPyA), tryptamine (TAM), and tryptophan side-chain oxidase (TSO) pathways. nih.govnih.gov The activity of these enzymes is vital for producing the biologically active auxin, which influences various aspects of plant growth and development and can act as a virulence factor in plant-pathogen interactions. nih.govnih.gov

In the plant pathogen Pseudomonas syringae pv. tomato DC3000, several ALDHs have been identified, with AldA and AldB being particularly implicated in IAA synthesis from this compound. nih.govplos.org Biochemical and genetic studies have revealed that AldA is the primary enzyme responsible for this conversion in culture. nih.govportlandpress.com While AldB also demonstrates the ability to convert this compound to IAA, its contribution appears to be less significant than that of AldA. nih.govportlandpress.com A third ALDH, AldC, has been shown to prefer long-chain aliphatic aldehydes and does not play a major role in IAA synthesis. nih.govportlandpress.com The distinct substrate preferences among these homologous enzymes highlight their specialized functional roles within the bacterium. nih.gov

| Enzyme | Organism | Primary Function | Reference |

|---|---|---|---|

| AldA | Pseudomonas syringae | Primary enzyme for the conversion of this compound to IAA. | nih.govportlandpress.com |

| AldB | Pseudomonas syringae | Contributes to the conversion of this compound to IAA, but to a lesser extent than AldA. | nih.govportlandpress.com |

The conversion of this compound to IAA by aldehyde dehydrogenases such as AldA is a nicotinamide adenine dinucleotide (NAD+)-dependent process. nih.govnih.gov The reaction mechanism involves two main parts. Initially, a catalytic cysteine residue in the enzyme's active site attacks the aldehyde, forming a thiohemiacetal intermediate. This is followed by the transfer of a hydride from the intermediate to the NAD+ cofactor, resulting in a thioacyl-enzyme intermediate and reduced NADH. nih.gov Subsequently, a water molecule, activated by a glutamic acid residue in the active site, hydrolyzes the thioacyl-enzyme intermediate. This releases the final product, IAA, and regenerates the free enzyme. nih.gov Structural analyses suggest that the NAD(H) cofactor undergoes conformational changes during the reaction, which are crucial for the efficiency of both the hydride transfer and the final hydrolysis step. nih.gov

Specific Aldehyde Dehydrogenase Enzymes: AldA and AldB

Conversion to Tryptophol via Alcohol Dehydrogenase

In addition to its oxidation to IAA, this compound can be reduced to form tryptophol (indole-3-ethanol). wikipedia.org This conversion is catalyzed by the enzyme alcohol dehydrogenase. wikipedia.orgymdb.ca This reaction is part of the metabolic pathway of tryptophan and has been observed in various organisms, including yeast (Saccharomyces cerevisiae) and certain fungi. wikipedia.orgymdb.ca The reduction of this compound to tryptophol can be influenced by the redox state of the cell; for instance, under less aerobic conditions, the production of tryptophol may be favored over the oxidation to IAA. tandfonline.com Tryptophol itself can be a precursor for IAA, as it can be oxidized back to this compound. researchgate.net

Formation of Indole-3-acetaldoxime (IAOx) as an Intermediate

The metabolic pathways involving this compound are interconnected with other indole-containing compounds. One such compound is indole-3-acetaldoxime (IAOx). While IAOx is primarily known as a precursor in the biosynthesis of IAA in plants like Arabidopsis, it is generally synthesized from tryptophan via cytochrome P450 enzymes. pnas.orgnih.gov The conversion of IAOx can then lead to the formation of this compound, which is subsequently oxidized to IAA. nih.gov Therefore, this compound acts as an intermediate downstream of IAOx in this specific auxin biosynthesis route. nih.gov

| Product | Enzyme Class | Significance | Reference |

|---|---|---|---|

| Indole-3-acetic acid (IAA) | Aldehyde Dehydrogenase | Major plant auxin, involved in growth and development. | nih.govhmdb.ca |

| Tryptophol | Alcohol Dehydrogenase | Involved in tryptophan metabolism and can be a storage form or precursor for IAA. | wikipedia.orgymdb.ca |

Role of Cytochrome P450 Enzymes (CYP79B2, CYP79B3, CYP83B1) in IAOx Biosynthesis

The biosynthesis of this compound is intrinsically linked to its precursor, indole-3-acetaldoxime (IAOx). The formation of IAOx is a critical metabolic step catalyzed by a specific group of cytochrome P450 enzymes. In the plant species Arabidopsis thaliana, the enzymes CYP79B2 and CYP79B3 are responsible for converting tryptophan into IAOx. pnas.orgnih.govbiorxiv.orgnih.govpnas.org Genetic studies have demonstrated that a double knockout mutant, cyp79b2 cyp79b3, is devoid of camalexin, a phytoalexin derived from IAOx, confirming the essential role of these enzymes in producing the IAOx pool. pnas.orgnih.gov

IAOx stands at a crucial metabolic fork, serving as a precursor for both indole glucosinolates (defense compounds) and the phytohormone indole-3-acetic acid (IAA), a primary auxin. nih.govpnas.orgnih.gov The enzyme CYP83B1, another cytochrome P450, acts upon IAOx to channel it towards glucosinolate biosynthesis. nih.govbioone.orguniprot.org CYP83B1 hydroxylates IAOx to form 1-aci-nitro-2-indolyl-ethane. nih.govescholarship.org When the function of CYP83B1 is disrupted (as seen in sur2 mutants), IAOx accumulates. bioone.orguv.mx This accumulation leads to an increased flux of IAOx towards the alternative pathway, resulting in elevated levels of IAA and a phenotype indicative of auxin overproduction. nih.govuv.mx Conversely, overexpression of CYP83B1 results in an auxin-deficient phenotype. nih.gov This demonstrates that the activity of these cytochrome P450 enzymes regulates the metabolic fate of IAOx, thereby influencing the downstream production of compounds like this compound and its subsequent conversion to IAA. nih.govuv.mx

Table 1: Research Findings on Cytochrome P450 Enzymes in IAOx Metabolism

| Enzyme | Function | Key Research Finding | Reference |

|---|---|---|---|

| CYP79B2 / CYP79B3 | Catalyze the conversion of tryptophan to indole-3-acetaldoxime (IAOx). | Double mutants (cyp79b2 cyp79b3) lack IAOx and its derivatives (e.g., camalexin, indole glucosinolates), while CYP79B2 overexpression leads to elevated auxin levels. pnas.orgnih.gov | pnas.orgnih.govnih.gov |

| CYP83B1 (SUR2) | Metabolizes IAOx, diverting it towards indole glucosinolate biosynthesis. | N-hydroxylates IAOx with a K(m) of 3 µM and a turnover of 53 min-1. nih.gov Loss-of-function mutants show severe auxin overproduction phenotypes due to IAOx accumulation. nih.govuv.mx | nih.govbioone.orguv.mx |

Substrate for Amine Oxidases (e.g., Retina-specific copper amine oxidase, Amine oxidase A, Amine oxidase B)

This compound serves as a substrate for several amine oxidases. smolecule.comwikipedia.orgthegoodscentscompany.com These enzymes are crucial for the metabolism of various biogenic and xenobiotic amines. nih.gov The group of enzymes that interact with this compound includes retina-specific copper amine oxidase (AOC2), amine oxidase A (MAOA), and amine oxidase B (MAOB). smolecule.comwikipedia.org

Retina-specific copper amine oxidase, also known as semicarbazide-sensitive amine oxidase (SSAO), demonstrates monoamine oxidase activity with specificity for substrates like tryptamine and 2-phenylethylamine. hmdb.cacusabio.comreactome.org Monoamine oxidases A and B are flavin-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamines. wikipedia.org Specifically, they are known to metabolize tryptamine, the precursor from which this compound is formed. wikipedia.orgwikipedia.org MAOA preferentially metabolizes serotonin, while MAOB favors phenethylamine and benzylamine, but both are capable of degrading tryptamine. wikipedia.org

Table 2: Amine Oxidases Acting on this compound or its Precursor

| Enzyme | Classification | Substrate Specificity / Role | Reference |

|---|---|---|---|

| Retina-specific copper amine oxidase (AOC2) | Copper-containing amine oxidase (SSAO) | Acts on this compound. smolecule.comwikipedia.org Catalyzes oxidative deamination of tryptamine. hmdb.careactome.org | smolecule.comwikipedia.orghmdb.careactome.org |

| Amine oxidase A (MAOA) | Flavin-containing amine oxidoreductase | Acts on this compound. smolecule.comwikipedia.org Metabolizes tryptamine and serotonin. wikipedia.org | smolecule.comwikipedia.orgwikipedia.org |

| Amine oxidase B (MAOB) | Flavin-containing amine oxidoreductase | Acts on this compound. smolecule.comwikipedia.org Metabolizes tryptamine and phenylethylamine. wikipedia.org | smolecule.comwikipedia.orgwikipedia.org |

Interaction with 4-trimethylaminobutyraldehyde dehydrogenase

Scientific databases confirm that this compound is a substrate for the enzyme 4-trimethylaminobutyraldehyde dehydrogenase. smolecule.comwikipedia.orgthegoodscentscompany.comhmdb.ca This enzyme is a type of aldehyde dehydrogenase, a class of enzymes responsible for catalyzing the oxidation of aldehydes to their corresponding carboxylic acids. In the context of tryptophan metabolism, aldehyde dehydrogenases are responsible for the conversion of this compound into indole-3-acetic acid. smolecule.comfoodb.ca

Metabolic Regulation and Interconnections within Tryptophan Metabolism

The metabolism of this compound is deeply embedded within the broader metabolic network of tryptophan, an essential amino acid. mdpi.com Tryptophan serves as the initial precursor for a multitude of bioactive compounds through several major pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway, which is largely driven by gut microbiota. encyclopedia.pubebi.ac.uk this compound is recognized as an intermediate metabolite in tryptophan metabolism. smolecule.comnih.gov Its formation from tryptamine (derived from tryptophan) and subsequent conversion to other indole derivatives places it at a nexus, connecting different branches of this essential metabolic map. wikipedia.orgnih.gov

Integration with Kynurenine Pathway and Serotonin Pathway

The metabolic pathways of tryptophan are highly interconnected, with the kynurenine and serotonin pathways representing the major routes in humans. ebi.ac.ukhmdb.ca Over 95% of free tryptophan is catabolized through the kynurenine pathway, which is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). encyclopedia.pubebi.ac.uk A smaller fraction, approximately 1-2%, is directed towards the synthesis of the neurotransmitter serotonin. encyclopedia.pub

The integration of this compound metabolism with these pathways occurs at several levels. The primary connection is the shared precursor, tryptophan. encyclopedia.pub Furthermore, some evidence suggests that this compound can be biosynthesized from tryptamine through the action of kynurenine 3-monooxygenase, an enzyme of the kynurenine pathway. foodb.cabasys2.ca This presents a direct enzymatic link.

A parallel metabolic step is observed in the serotonin pathway. Serotonin is catabolized by monoamine oxidase (MAO) to form 5-hydroxyindoleacetaldehyde (5-HIAL), an aldehyde structurally related to this compound. wikipedia.org This highlights a common metabolic motif—the conversion of an indoleamine to an indoleacetaldehyde—across different branches of tryptophan metabolism.

Table 3: Interconnections of Indoleacetaldehyde in Tryptophan Metabolism

| Pathway | Connection to this compound | Key Metabolite/Enzyme | Reference |

|---|---|---|---|

| Kynurenine Pathway | Shares tryptophan as a common precursor. Potential direct synthesis link. | Kynurenine 3-monooxygenase may mediate biosynthesis from tryptamine. foodb.cabasys2.ca Leads to NAD+ production. nih.gov | foodb.canih.govbasys2.ca |

| Serotonin Pathway | Shares tryptophan as a common precursor. Features a parallel metabolic step. | Serotonin is converted to 5-hydroxyindoleacetaldehyde by monoamine oxidase. wikipedia.org | encyclopedia.pubwikipedia.org |

| Indole Pathway | Direct pathway involving this compound. | Tryptamine is converted to this compound, which is then oxidized to indole-3-acetic acid. nih.gov | nih.gov |

Influence on Cellular Energy and Growth Pathways

The metabolic network originating from tryptophan has a profound influence on cellular energy and growth. creative-proteomics.com The kynurenine pathway culminates in the de novo synthesis of nicotinamide adenine dinucleotide (NAD+), a fundamental coenzyme in cellular redox reactions and energy metabolism. nih.gov Therefore, the flux of tryptophan through this pathway directly impacts cellular energy status.

Metabolites of the indole pathway, which includes this compound and its derivatives like indole-3-acetic acid (IAA) and indole-3-aldehyde (IAld), act as important signaling molecules. nih.govresearchgate.net In plants, IAA is a primary auxin that regulates virtually all aspects of growth and development. nih.gov In mammals, indole metabolites produced by the gut microbiota can activate the aryl hydrocarbon receptor (AhR), a transcription factor that modulates immune responses, inflammation, and intestinal barrier function, thereby influencing cellular homeostasis and growth. researchgate.netresearchgate.net For instance, indole-3-aldehyde has been shown to exert anti-inflammatory effects by activating the AhR, which in turn inhibits the NF-κB signaling pathway. researchgate.net This demonstrates that metabolites downstream of this compound are not merely metabolic intermediates but active participants in regulating crucial cellular pathways.

Chemical Synthesis and Derivatization of 2- 1h-indol-3-yl Acetaldehyde

Established Synthetic Methodologies

The synthesis of 2-(1H-indol-3-yl)acetaldehyde can be approached through several routes, primarily involving the modification of readily available indole precursors.

Condensation of Indole-3-Acetic Acid with Acetic Anhydride

A plausible synthetic route to keto-amides from α-amino acids involves the Dakin-West reaction, which utilizes an acid anhydride and a base, such as pyridine. nih.gov This reaction proceeds through the acylation and activation of the carboxylic acid, followed by cyclization to an azlactone intermediate. nih.gov While indole-3-acetic acid is not a primary amino acid, a related transformation has been proposed. The reaction of an indole-3-acetic acid with acetic anhydride could theoretically proceed through a similar mechanism, involving the formation of a mixed anhydride, subsequent activation, and eventual decarboxylation to yield a ketone. A review on the chemistry of indole-3-carboxaldehyde shows a general scheme for the reaction of a carboxylic acid with acetic anhydride, although specific conditions for the synthesis of this compound are not detailed. researchgate.net The reaction of indoles with acetic anhydride can also lead to N-acetylation or the formation of 1,3-diacetylindole, depending on the reaction conditions. bhu.ac.in

Synthesis from Oxoaldehydes (e.g., 2-(1H-indol-3-yl)-2-oxoacetaldehyde)

A viable pathway to this compound involves the synthesis and subsequent selective reduction of an α-ketoaldehyde precursor, 2-(1H-indol-3-yl)-2-oxoacetaldehyde.

The synthesis of the precursor, 2-(1H-indol-3-yl)-2-oxoacetaldehyde, and its derivatives is well-documented. It is typically prepared by the acylation of an indole with oxalyl chloride to form an indolyl-oxo-acetyl chloride intermediate. nih.gov This intermediate can then be converted to the corresponding α-ketoaldehyde. wikipedia.org

The critical step in this methodology is the selective reduction of the ketone group of the α-ketoaldehyde while preserving the aldehyde functionality. This is a challenging chemical transformation. However, significant advances have been made in enzymatic reductions. Specific oxidoreductase enzymes, such as those from the bacterium Gluconobacter oxydans, have been shown to catalyze the regioselective and stereoselective reduction of α-ketoaldehydes exclusively at the keto moiety to yield the corresponding α-hydroxy aldehydes. google.com Similarly, ene reductases from the Old Yellow Enzyme (OYE) family can perform asymmetric monoreduction of α,β-dicarbonyl compounds to chiral hydroxycarbonyls. researcher.lifelivescience.ioacs.org This enzymatic approach provides a highly specific and efficient route to α-hydroxy aldehydes, which are direct precursors that can lead to the target this compound.

Table 1: Enzymatic Systems for Selective Reduction of α-Ketoaldehydes

| Enzyme Class | Source Organism (Example) | Substrate Type | Product | Reference |

|---|---|---|---|---|

| α-Ketocarbonyl Reductase | Gluconobacter oxydans | α-Ketoaldehydes | α-Hydroxy Aldehydes | google.com |

Derivatization Strategies Utilizing the Aldehyde Functional Group

The aldehyde group in this compound is a versatile functional handle for a wide range of chemical transformations, including oxidation, condensation, and cyclization reactions.

Oxidation Reactions to Carboxylic Acids

The aldehyde functional group is readily oxidized to a carboxylic acid. In the case of this compound, this oxidation yields indole-3-acetic acid, a compound of significant biological importance. This transformation can be achieved using a variety of common oxidizing agents under mild conditions.

Table 2: Common Reagents for the Oxidation of Aldehydes to Carboxylic Acids

| Oxidizing Agent | Typical Conditions |

|---|---|

| Potassium Permanganate (KMnO₄) | Basic or acidic aqueous solution |

| Potassium Dichromate (K₂Cr₂O₇) | Acidic solution (e.g., H₂SO₄) |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia, gentle warming |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acetone, 0°C to room temperature |

Condensation Reactions with Amines to Form Schiff Bases

The reaction of an aldehyde with a primary amine is a fundamental method for forming a carbon-nitrogen double bond, resulting in a class of compounds known as Schiff bases or imines. researcher.lifelivescience.ioekb.eg This reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the imine. acs.org The reaction is typically catalyzed by either an acid or a base. researcher.life this compound can react with various primary amines to produce a diverse range of Schiff base derivatives, which are valuable intermediates in organic synthesis. researchgate.netnih.gov

Table 3: Representative Primary Amines for Schiff Base Formation

| Amine | Chemical Formula | Resulting Schiff Base Structure |

|---|---|---|

| Aniline | C₆H₅NH₂ | Indole-CH=N-C₆H₅ |

| Benzylamine | C₆H₅CH₂NH₂ | Indole-CH=N-CH₂-C₆H₅ |

| Ethanolamine | HOCH₂CH₂NH₂ | Indole-CH=N-CH₂CH₂OH |

Indole in the table represents the 2-(1H-indol-3-yl)methyl group.

Synthesis of β-Carbolines

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carboline ring systems. wikipedia.org The reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to close the ring. nih.govwikipedia.orgevitachem.com

The mechanism begins with the formation of a Schiff base between the tryptamine and the aldehyde, which then protonates to form an electrophilic iminium ion. The electron-rich C2 position of the indole ring then attacks this iminium ion, leading to the formation of a new six-membered ring. nih.govwikipedia.org

Following the specified outline, the reaction would involve tryptamine and this compound. This specific combination would result in the formation of a complex β-carboline derivative featuring a C1-substituent derived from the second indole moiety.

Table 4: Examples of Aldehydes Used in the Pictet-Spengler Reaction with Tryptamine

| Aldehyde | Product | Reference |

|---|---|---|

| Formaldehyde | Tetrahydro-β-carboline | mdpi.com |

| Acetaldehyde | 1-Methyl-tetrahydro-β-carboline | publish.csiro.au |

| Arylglyoxal Monohydrates | 1-Aroyl-dihydro-β-carboline intermediates | thieme-connect.com |

Formation of Quinazolinone Derivatives

A direct synthetic route to 2-(1H-indol-3-yl)quinazolin-4(3H)-one and its analogs has been developed utilizing the condensation of 1H-indole-3-carboxaldehyde with anthranilamide. mdpi.com The reaction proceeds via the formation of a 2-(1H-indol-3-yl)-2,3-dihydroquinazolin-4(1H)-one intermediate (6a), which is subsequently oxidized to the target quinazolinone. mdpi.com

The choice of initiator or catalyst significantly influences the reaction outcome. When p-toluenesulfonic acid (p-TSA) is used as a catalyst in refluxing acetonitrile, 2-(1H-indol-3-yl)quinazolin-4(3H)-one (3a) is obtained in high yields (80–96%). mdpi.com However, this process can also generate by-products such as indole and quinazolin-4(3H)-one. mdpi.com Alternatively, using acidic aluminum oxide (Al₂O₃) as the initiator leads to the isolation of the dihydroquinazolinone intermediate (6a) as the major product, which can be unstable and either oxidize to the desired quinazolinone or degrade to form 3-unsubstituted indole. mdpi.com

Further derivatization can be performed on the synthesized indolylquinazolinone core. For instance, treatment of 2-(1H-indol-3-yl)quinazolin-4(3H)-one with benzoyl chloride yields the N-benzoylated product, 2-(1-benzoyl-1H-indol-3-yl)quinazolin-4(3H)-one. mdpi.com

Table 1: Synthesis of Substituted Indolylquinazolinones

| Starting Aldehyde (1) | Starting Amide (2) | Catalyst/Initiator | Product (3) | Yield (%) |

|---|---|---|---|---|

| 1H-Indole-3-carboxaldehyde | Anthranilamide | p-TSA | 2-(1H-Indol-3-yl)quinazolin-4(3H)-one | 96 |

| 1H-Indole-3-carboxaldehyde | Anthranilamide | I₂ | 2-(1H-Indol-3-yl)quinazolin-4(3H)-one | 80 |

| 1H-Indole-3-carboxaldehyde | Anthranilamide | Al₂O₃ (acidic) | 2-(1H-Indol-3-yl)-2,3-dihydroquinazolin-4(1H)-one | 41 |

| 5-Bromo-1H-indole-3-carboxaldehyde | Anthranilamide | p-TSA | 2-(5-Bromo-1H-indol-3-yl)quinazolin-4(3H)-one | 95 |

| 5-Iodo-1H-indole-3-carboxaldehyde | Anthranilamide | p-TSA | 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | 95 |

| 1-Methyl-1H-indole-3-carboxaldehyde | 2-Aminobenzamide | p-TSA | 2-(1-Methyl-1H-indol-3-yl)quinazolin-4(3H)-one | 94 |

Data sourced from MDPI mdpi.com

Reactions with 1,2-phenylenediamine to form (1H-indol-3-yl)quinoxalines

(1H-indol-3-yl)quinoxalines can be synthesized through the condensation of 1,2-phenylenediamine with 2-(1H-indol-3-yl)-2-oxoacetaldehyde. arkat-usa.orgresearchgate.net This aldehyde intermediate is typically unstable and is generated in situ from the corresponding 3-indolyl-α-oxoacetyl chloride by treatment with tributyltin hydride (Bu₃SnH) in ethyl acetate. arkat-usa.orgresearchgate.net The resulting aldehyde is immediately reacted with a suitably substituted 1,2-phenylenediamine in the presence of a base to yield the quinoxaline product. arkat-usa.orgresearchgate.net

The reaction conditions have been optimized, with a piperidine-ethanol combination found to provide the best yields of (1H-indol-3-yl)quinoxaline. researchgate.net The proposed mechanism involves the initial reaction between the aldehyde and the diamine to form a Schiff base, which then undergoes intramolecular cyclization followed by dehydration to afford the aromatic quinoxaline ring system. arkat-usa.orgresearchgate.net

The substitution pattern on the 1,2-phenylenediamine reactant influences the final product. Symmetrically substituted diamines yield single quinoxaline products. researchgate.net When the diamine is substituted with a strong electron-withdrawing group (such as carbethoxy, nitro, or cyano) at the para position, the reaction provides the corresponding 6-substituted-2-(1H-indol-3-yl)quinoxalines in good to excellent yields. arkat-usa.orgresearchgate.netresearchgate.net However, a weakly electron-donating group like a methyl group on the diamine can lead to an inseparable mixture of 6-methyl and 7-methyl isomers. arkat-usa.org

Table 2: Synthesis of (1H-indol-3-yl)quinoxalines

| Indole Precursor (Acid Chloride) | 1,2-Diamine | Product | Yield (%) |

|---|---|---|---|

| 2-(1H-Indol-3-yl)-2-oxoacetyl chloride | 1,2-Phenylenediamine | 2-(1H-Indol-3-yl)quinoxaline | 88 |

| 2-(1H-Indol-3-yl)-2-oxoacetyl chloride | 4,5-Dimethyl-1,2-phenylenediamine | 6,7-Dimethyl-2-(1H-indol-3-yl)quinoxaline | 92 |

| 2-(1H-Indol-3-yl)-2-oxoacetyl chloride | 4,5-Dichloro-1,2-phenylenediamine | 6,7-Dichloro-2-(1H-indol-3-yl)quinoxaline | 90 |

| 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetyl chloride | 1,2-Phenylenediamine | 2-(1-Methyl-1H-indol-3-yl)quinoxaline | 90 |

| 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride | 4-Nitro-1,2-phenylenediamine | 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-6-nitroquinoxaline | 89 |

| 2-(1H-Indol-3-yl)-2-oxoacetyl chloride | 4-Cyano-1,2-phenylenediamine | 3-(Quinoxalin-2-yl)-1H-indole-6-carbonitrile | 78 |

Data sourced from Arkivoc arkat-usa.org and ResearchGate researchgate.net

Synthesis of Novel Heterocyclic Systems

The indole nucleus, particularly when functionalized with reactive aldehyde or related groups, serves as a scaffold for constructing a variety of other heterocyclic systems.

Indole-substituted pyridine derivatives can be efficiently prepared through one-pot, multi-component reactions. ias.ac.in A common strategy involves the reaction of 3-cyanoacetyl indole (a related indole derivative) with an aromatic aldehyde and malononitrile. ias.ac.inresearchgate.net For example, the synthesis of 2-(1H-Indol-3-yl)-6-methoxy-4-aryl-pyridine-3,5-dicarbonitrile is achieved by refluxing 3-cyanoacetyl indole, an appropriate aldehyde, malononitrile, and sodium methoxide in a methanol-water mixture. ias.ac.in Another approach describes a four-component reaction of 3-(1H-indol-3-yl)-3-oxopropanenitrile, various aldehydes, 3-acetyl-2H-chromenones, and ammonium acetate in acetic acid to produce highly functionalized indole-containing pyridine derivatives. nih.gov

The synthesis of indole-substituted imidazoles often utilizes indole-3-carbaldehyde as a key starting material. rsc.org In one method, new trisubstituted imidazoles, specifically 3-(4,5-diaryl-1H-imidazol-2-yl)-2-phenyl-1H-indoles, are formed through the condensation of substituted indole aldehydes, benzil, and ammonium acetate in refluxing acetic acid. rsc.org Another multi-component approach for preparing mono- and bis-indolylimidazole derivatives involves the condensation of indole-3-carbaldehyde derivatives, aniline derivatives, and benzil, promoted by an efficient heterogeneous catalyst. rsc.org General synthetic methods for the imidazole ring, such as the van Leusen imidazole synthesis, which reacts an aldimine with tosylmethyl isocyanide (TosMIC), can also be applied using imines derived from indole aldehydes. nih.gov

Direct synthesis of spiroindolines from this compound is not prominently featured in available literature. However, related syntheses that construct the indole ring as part of a spirocyclic system are known. The Fischer indole synthesis, a foundational method for creating indoles, has been adapted for solid-phase synthesis of spiroindolines. researchgate.net This approach involves the reaction of substituted arylhydrazines with a polymer-bound cyclic aldehyde, such as piperidine-4-carbaldehyde, to generate the spiroindoline structure. researchgate.net

Imidazole Derivatives

Biomimetic Synthesis Approaches for Related Indole Derivatives

Biomimetic synthesis aims to replicate biological reaction pathways to create complex molecules under mild, often physiological, conditions. A biomimetic pathway has been devised for 1-(furan-2-yl)-2-(3-indolyl)ethanone, a compound structurally related to this compound. researchgate.net

Biological Roles and Physiological Significance of 2- 1h-indol-3-yl Acetaldehyde

Role in Plant Physiology and Development

In the plant kingdom, 2-(1H-indol-3-yl)acetaldehyde is a pivotal molecule involved in growth, development, and survival. It functions primarily as a key intermediate in the synthesis of the principal plant hormone auxin and plays a role in how plants respond to environmental challenges.

This compound is a central intermediate in the biosynthesis of indole-3-acetic acid (IAA), the most common and physiologically active auxin in plants. smolecule.commdpi.com Several pathways for IAA biosynthesis originate from tryptophan, with multiple routes converging on the formation of this compound. nih.gov

One of the major pathways is the indole-3-pyruvate (IPyA) pathway, which is considered a primary route for auxin synthesis in plants. mdpi.comnih.gov This pathway involves two main steps:

Tryptophan is first converted to indole-3-pyruvic acid (IPyA). uoc.edu

IPyA is then thought to be converted to this compound, although the specific enzyme for this step in plants has not been definitively identified. nih.gov

Finally, aldehyde oxidases (AO) catalyze the oxidation of this compound to produce indole-3-acetic acid (IAA). nih.gov

Another pathway, the tryptamine (TAM) pathway, also funnels through this key intermediate. In this route, tryptophan is decarboxylated to form tryptamine, which is then oxidized by an amine oxidase to yield this compound before its final conversion to IAA. mdpi.com The role of this compound as a direct precursor allows plants to finely regulate levels of IAA, which is essential for processes like cell division, enlargement, and differentiation. nih.gov

Table 1: Key Biosynthetic Pathways to IAA involving this compound in Plants

| Pathway Name | Precursor to IAAld | Enzyme Class for IAAld to IAA Conversion |

| Indole-3-pyruvate (IPyA) Pathway | Indole-3-pyruvic acid | Aldehyde Oxidase (AO) |

| Tryptamine (TAM) Pathway | Tryptamine | Aldehyde Oxidase (AO) |

Beyond its role in development, this compound is implicated in plant defense and resilience to stress. bocsci.com The synthesis of IAA from this intermediate is a strategy that can be manipulated by plant pathogens. For instance, the bacterial pathogen Pseudomonas syringae can produce its own IAA to suppress host plant defenses. nih.govbocsci.com By synthesizing IAA, the pathogen can inhibit salicylic acid-mediated defense responses in the host plant, thereby promoting its own virulence. bocsci.comnih.gov

Furthermore, related indole compounds derived from tryptophan metabolism, such as indole glucosinolates, are recognized as defense compounds. These can be metabolized into intermediates like indole-3-acetaldoxime (IAOx), which is structurally related to this compound and also a precursor to IAA, highlighting the complex role of this metabolic network in plant-pathogen interactions. ebi.ac.uk The ability of the plant to regulate the flux of intermediates like this compound is therefore crucial for mounting an effective defense against invading organisms. bocsci.com

The synthesis of IAA from its precursors, including this compound, is fundamental for root development. nih.gov Auxin signaling, which is directly fueled by IAA production, intersects with other signaling molecules like nitric oxide (NO) to regulate complex processes such as root organogenesis and nitrogen nutrition. ebi.ac.uk Studies using the auxin precursor indole-3-acetaldoxime (IAOx) have shown a clear link between this pathway and the regulation of root architecture. ebi.ac.uk

Auxin is also a key player in plant responses to nutrient deficiencies. For example, under iron-deficient conditions, plants modify their root system architecture, such as by inducing lateral root growth, to enhance iron uptake, a response heavily dependent on auxin. ebi.ac.uk Given that this compound is a direct precursor to IAA, its availability and metabolism are integral to these adaptive growth responses. nih.gov

Involvement in Plant Defense Mechanisms and Stress Resilience

Function in Microbial Metabolism and Interactions

This compound is not exclusive to plants; it is also a recognized metabolite in various microorganisms, including bacteria and yeast, where it plays diverse roles in their metabolism and interactions with their environment, particularly with host plants. nih.govsmolecule.com

Many plant-associated bacteria utilize tryptophan-dependent pathways to synthesize IAA, with this compound being a common intermediate. nih.gov The plant pathogen Pseudomonas syringae provides a well-documented example. This bacterium synthesizes IAA from this compound to manipulate the hormone signaling of its host plant, which aids in infection and disease progression. bocsci.comosti.govbiorxiv.org

Research has identified a specific enzyme in P. syringae DC3000, an indole-3-acetaldehyde dehydrogenase named AldA, which catalyzes the final step of converting this compound into IAA. nih.govnih.gov Disruption of the genes encoding this enzyme leads to reduced IAA production and decreased virulence, demonstrating that the synthesis of auxin via this intermediate is a key factor in its pathogenicity. nih.govosti.gov Other bacteria, such as the soil bacterium Pseudomonas putida, are also known to metabolize indole compounds, suggesting a broader role for this metabolic capability in bacterial ecology. researchgate.net

Table 2: Role of this compound in Selected Bacteria

| Bacterium | Metabolic Role of this compound | Key Enzyme | Outcome of Metabolism |

| Pseudomonas syringae | Intermediate in IAA biosynthesis | Indole-3-acetaldehyde Dehydrogenase (AldA) | Suppression of host plant defenses, increased virulence |

| Pseudomonas putida | Metabolite in indole compound degradation/transformation | Aldehyde Dehydrogenase | Catabolism of plant-derived compounds |

The compound this compound is also a metabolite in various yeast species. nih.gov In the well-studied yeast Saccharomyces cerevisiae, it is an intermediate in the tryptophan metabolism pathway. nih.govymdb.ca Here, it can be synthesized from indole-3-pyruvate and can be further converted into other molecules like tryptophol by alcohol dehydrogenases. ymdb.ca

The Multifaceted Roles of this compound in Biological Systems

This compound , also known as indole-3-acetaldehyde (IAAld), is a critical intermediate metabolite derived from the essential amino acid tryptophan. nih.govsmolecule.com This compound plays significant roles across different biological kingdoms, from influencing plant-pathogen interactions to participating in vital metabolic pathways in mammals. This article explores the diverse physiological significance of this compound, focusing on its involvement in microbial virulence, gut-brain communication, and its metabolic fate within mammalian systems.

Biological Roles and Physiological Significance

Modulation of Plant-Pathogen Interactions and Virulence

This compound is a key player in the complex relationship between plants and pathogenic microbes. Many plant-associated bacteria can synthesize the plant hormone indole-3-acetic acid (IAA) to manipulate the host's physiology and promote infection. plos.orgnih.gov Several of these bacterial IAA biosynthesis pathways converge on this compound as a direct precursor to IAA. nih.gov

In the plant pathogen Pseudomonas syringae pv. tomato DC3000, the synthesis of IAA from this compound is crucial for its virulence. plos.orgnih.gov This bacterium utilizes a specific enzyme, indole-3-acetaldehyde dehydrogenase (AldA), to catalyze the conversion of this compound to IAA. plos.orgbiorxiv.org The produced IAA then acts as a virulence factor by suppressing the plant's salicylic acid-mediated defense responses, thereby facilitating the infection process. plos.orgnih.gov Studies have shown that disrupting the gene responsible for this conversion in P. syringae leads to reduced IAA production and a significant decrease in the pathogen's ability to cause disease in its host plant, Arabidopsis thaliana. plos.orgnih.gov

This mechanism highlights how pathogenic bacteria can hijack and manipulate plant hormonal signaling pathways for their own benefit. The production of this compound and its subsequent conversion to IAA is a clear example of a microbial strategy to overcome host defenses and establish a successful infection. plos.org

Activation of Enteroendocrine Cells and Gut-Brain Communication

In the mammalian gut, this compound, a product of microbial tryptophan metabolism, plays a role in the intricate communication network between the gut and the brain. scielo.brmdpi.com This molecule is recognized by enteroendocrine cells, which are specialized sensory cells within the intestinal epithelium. ambeed.com

Research has shown that metabolites derived from the gut microbiota, including this compound, can stimulate enterochromaffin cells to release serotonin. tandfonline.com Serotonin, a key neurotransmitter, then interacts with nerve fibers, participating in the gut-brain axis signaling. tandfonline.com Furthermore, this compound is identified as a ligand for the aryl hydrocarbon receptor (AhR), a transcription factor involved in regulating immune responses at the mucosal surface. scielo.brmdpi.com The activation of AhR by microbial metabolites like this compound can influence the activity of astrocytes and microglia in the central nervous system, potentially suppressing neuroinflammation. scielo.br

This communication pathway underscores the importance of the gut microbiota in influencing not only local gut functions but also distant neurological processes through the production of neuroactive metabolites like this compound.

Influence on Microbial Catabolism of Plant-Derived Compounds

Microorganisms in various environments have evolved to utilize a wide range of organic compounds as nutrient sources. This compound is not only a precursor for microbial virulence factors but also an intermediate in the microbial breakdown of the plant hormone IAA. oup.com Some bacteria, such as Pseudomonas putida, possess the genetic machinery to catabolize IAA, using it as a sole source of carbon and energy. oup.com

The degradation pathway of IAA in these bacteria involves a series of enzymatic reactions, and this compound can be an intermediate in this process. oup.com The ability to degrade IAA allows these microbes to modulate the auxin levels in their environment, which can have significant ecological implications, including influencing plant growth and development. In some cases, intermediates of IAA biosynthesis, such as this compound, can be converted by bacteria into storage compounds like indole-3-ethanol (tryptophol). oup.com

Presence and Metabolism in Mammalian Systems

Human Metabolite in Tryptophan Metabolism

In humans, this compound is a known metabolite in the complex pathway of tryptophan metabolism. nih.govhmdb.ca Tryptophan, an essential amino acid obtained from the diet, is metabolized through several routes, and this compound emerges as an intermediate. hmdb.canih.gov It can be formed from tryptamine through the action of monoamine oxidase enzymes. wikipedia.org This compound is part of a network of indole derivatives produced by both human enzymes and the gut microbiota. scielo.brnih.gov

Role as a Mouse Metabolite

Similar to its role in humans, this compound is also recognized as a metabolite in mice. nih.govchembeez.com Studies using mouse models have been instrumental in elucidating the biological effects of this compound. For instance, research on colorectal cancer in a syngeneic mouse model showed that this compound could reduce tumorigenesis. nih.govresearchgate.net Furthermore, in mouse models of traumatic brain injury, levels of this compound were found to be altered, suggesting its potential involvement in the physiological response to such injuries. mdpi.com

Cellular Locations of Metabolism (Cytoplasm, Mitochondria)

The metabolic processing of this compound in mammalian cells occurs in specific subcellular compartments. Evidence from the Human Metabolome Database indicates that the metabolism of this compound takes place in both the cytoplasm and the mitochondria . nih.govhmdb.cafoodb.ca

Within these cellular locations, this compound can be acted upon by various enzymes. For example, it is a substrate for aldehyde dehydrogenases, including mitochondrial forms, which can oxidize it to indole-3-acetic acid. hmdb.cawikipedia.org The localization of these metabolic activities to the cytoplasm and mitochondria highlights the integration of this compound into central cellular metabolic and signaling pathways. nih.govhmdb.ca

An in-depth examination of the biological and physiological roles of the chemical compound this compound reveals its significance in various medical and biological contexts. This article explores its potential as a biomarker, its intricate relationship with colorectal cancer and gut flora, and its influence on the synthesis of crucial neurotransmitters.

4 Potential as a Biomarker in Medical Research

This compound, also known as tryptaldehyde, has emerged as a noteworthy molecule in the search for biological markers of disease and dietary intake. Research has identified it as a plasma metabolite biomarker with a potential connection to secondary hyperparathyroidism and parathyroid hormone levels. smolecule.comchemicalbook.com This suggests its utility in monitoring the metabolic disturbances associated with this condition.

Furthermore, its presence is not limited to endogenous metabolic processes. This compound has been detected in various foods, including nuts, turmeric, Alaska blueberries, summer savories, and black raspberries. hmdb.ca This dietary origin opens the possibility of using the compound as a potential biomarker for the consumption of these specific foods, which could be valuable in nutritional studies and for assessing dietary habits. hmdb.ca

5 Association with Colorectal Cancer Pathophysiology and Gut Microbiota

The link between gut microbiota, their metabolites, and colorectal cancer (CRC) is an area of intense investigation. This compound, a metabolite derived from the tryptophan metabolism pathway and associated with the gut microbiota, has been specifically implicated in CRC pathophysiology. nih.gov

A significant metabolomic study comparing CRC patients with healthy controls found that this compound was the sole upregulated metabolite among the most significantly different molecules, with levels 2.9 times higher in individuals with CRC. nih.gov This finding points to a profound alteration in tryptophan metabolism within the gut environment of CRC patients. nih.gov The gut microbiota plays a crucial role in this process, as certain intestinal bacteria are known to produce indole derivatives from tryptophan. Alterations in the composition of the gut microbiome in CRC patients, specifically a decrease in indole-producing bacteria, may lead to a shift in tryptophan metabolism, potentially contributing to the disease's pathogenesis.

The role of this compound in CRC appears to be complex and concentration-dependent. One study demonstrated that while the compound reduced tumor formation in a mouse model, its effects on CRC cell lines were bidirectional. nih.gov At lower concentrations (below 12.5 µmol/L), it inhibited cell proliferation and induced apoptosis (cell death). nih.gov However, at higher concentrations (25 µmol/L and above), it paradoxically promoted tumor cell invasiveness and the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis. nih.gov

Table 1: Significant Differentially Expressed Metabolites in CRC vs. Healthy Controls A comparison of metabolite levels between colorectal cancer (CRC) patients and healthy controls, highlighting the significant upregulation of this compound.

| Metabolite Name | Fold Change in CRC | Regulation Status |

|---|---|---|

| This compound | 2.9 | Up-regulated |

| 4-(Methylsulfanyl)-2-oxobutanoic acid | Not specified | Down-regulated |

| L-aspartic Acid | Not specified | Down-regulated |

| Pyridoxal | Not specified | Down-regulated |

| gamma-Tocopherol | Not specified | Down-regulated |

| L-Argininosuccinic acid | Not specified | Down-regulated |

Source: Adapted from research findings on metabolomic analysis in colorectal cancer patients. nih.gov

Activation of Enteroendocrine Cells and Gut-Brain Communication

6 Influence on Neurotransmitter Synthesis and Signaling

This compound holds a key position as an intermediate metabolite in the metabolism of tryptophan, an essential amino acid. chemicalbook.comnih.gov This pathway is fundamentally linked to the synthesis of important neurotransmitters, most notably serotonin (5-hydroxytryptamine). wikipedia.org

The metabolic journey begins with tryptophan, which can be converted to tryptamine. wikipedia.org Subsequently, the enzyme monoamine oxidase (MAO) acts on tryptamine to produce this compound. wikipedia.org This aldehyde is then typically converted into indole-3-acetic acid (IAA) by the enzyme aldehyde dehydrogenase. hmdb.ca

Table 2: Simplified Metabolic Pathway of Tryptophan to Indole-3-acetic acid This table outlines the enzymatic conversion steps starting from the amino acid Tryptophan, leading to the formation of this compound and its subsequent metabolite.

| Precursor | Enzyme | Product |

|---|---|---|

| Tryptophan | Tryptophan decarboxylase | Tryptamine |

| Tryptamine | Monoamine Oxidase (MAO) | This compound |

| This compound | Aldehyde Dehydrogenase (ALDH) | Indole-3-acetic acid (IAA) |

Source: Compiled from biochemical pathway information. hmdb.cawikipedia.org

Analytical and Methodological Approaches for 2- 1h-indol-3-yl Acetaldehyde

Detection and Quantification Techniques

Accurate detection and quantification are crucial for understanding the metabolic roles of 2-(1H-indol-3-yl)acetaldehyde in various biological systems.

Chromatographic techniques are fundamental for separating this compound from complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the definitive identification and quantification of this compound. Due to the compound's polarity and thermal instability, derivatization is often employed prior to analysis. For instance, in studies of its synthesis by Saccharomyces cerevisiae, the compound was methylated to form the more stable methyl-indole-3-acetate, which was then analyzed by GC-MS. wpi.edu This method allows for the acquisition of a full scan mass spectrum, providing structural confirmation. wpi.edu The mass spectrum of underivatized this compound shows characteristic fragmentation patterns that can be used for its identification in complex mixtures. nih.govresearchgate.net

Thin-Layer Chromatography (TLC): TLC is a simpler, cost-effective method used for the qualitative detection and screening of this compound and related indole compounds. nih.govresearchgate.net It has been used to resolve and identify the compound from microbial culture media. wpi.eduosti.gov While primarily qualitative, High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and the potential for quantitative analysis of related indole auxins, suggesting its applicability for this compound as well. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis of this compound. Given the aldehyde's reactivity, a common strategy involves its reduction to the more stable alcohol, indole-3-ethanol (tryptophol), using sodium borohydride, followed by HPLC analysis. researchgate.netresearchgate.net Detection is often achieved using electrochemical (EC) detectors, which provide high sensitivity for electroactive compounds like indoles. researchgate.netresearchgate.net LC coupled with tandem mass spectrometry (LC-MS/MS) offers high specificity and sensitivity for direct quantification from biological samples, such as in metabolomic studies of colorectal cancer where this compound was identified in fecal extracts. tandfonline.comnih.gov

| Method | Principle | Application for this compound | Key Findings/Considerations | References |

| GC-MS | Separates volatile compounds, which are then ionized and identified by mass. | Identification and quantification, often after derivatization to a more stable form. | Used to confirm its synthesis in yeast; provides definitive structural information. wpi.edu | nih.gov, wpi.edu, researchgate.net |

| TLC/HPTLC | Separates compounds based on differential partitioning on a stationary phase. | Qualitative screening and separation from biological media. | A rapid method for initial detection; HPTLC offers quantitative potential. nih.gov | nih.gov, nih.gov, wpi.edu |

| HPLC-EC | Separates compounds in a liquid phase, with sensitive electrochemical detection. | Quantification, often after reduction to the more stable indole-3-ethanol. | High sensitivity; reduction step improves reliability and overcomes aldehyde instability. | researchgate.net, researchgate.net |

| LC-MS/MS | Combines the separation power of HPLC with the specific detection of MS/MS. | Direct detection and quantification in complex biological matrices (e.g., fecal extracts). | High specificity and sensitivity; allows for analysis without derivatization. | tandfonline.com, nih.gov |

Spectroscopic methods provide detailed structural information essential for the unambiguous identification of this compound.

Mass Spectrometry (MS): MS is integral to the identification of this compound, particularly when coupled with chromatographic separation (GC-MS, LC-MS). High-resolution mass spectrometry (HRMS) can determine the elemental composition. researchgate.net Tandem mass spectrometry (MS/MS) provides structural insights through characteristic fragmentation patterns. For example, the collision-induced dissociation (CID) of related larger molecules can result in a neutral loss corresponding to the mass of this compound (calculated m/z 159.0689). researchgate.net The derivatized form, methyl-indole-3-acetate, shows a molecular ion at m/z 189 and a key fragment ion at m/z 130, corresponding to the quinolinium ion, which is characteristic of the indole structure. wpi.edutandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the complete chemical structure of a molecule. While the instability of this compound can make NMR analysis challenging, data for its stable derivatives are well-documented. For instance, the ¹H NMR spectrum of the related compound indole-3-acetic acid shows characteristic signals for the indole ring protons and the side-chain protons. rsc.org General principles of ¹H and ¹³C NMR for indole derivatives show predictable chemical shifts and coupling constants that can be applied to interpret the spectrum of this compound, confirming the presence of the indole scaffold and the acetaldehyde moiety. youtube.com

| Method | Type of Information | Relevance to this compound | Data Example | References |

| MS/MS | Molecular weight and structural fragments. | Identification via fragmentation patterns and neutral loss experiments. | Neutral loss of m/z ~159 from a larger precursor molecule. researchgate.net | nih.gov, researchgate.net, wpi.edu |

| HRMS | Exact mass and elemental composition. | Unambiguous determination of the molecular formula. | C₁₀H₉NO. nih.gov | researchgate.net |

| ¹H NMR | Proton environment and connectivity. | Confirms the presence of indole and aldehyde protons. | Signals for aromatic indole protons and a characteristic aldehyde proton signal. rsc.orgyoutube.com | rsc.org, youtube.com |

| ¹³C NMR | Carbon skeleton. | Identifies all unique carbon atoms, including the carbonyl carbon of the aldehyde. | A downfield signal is expected for the C=O group. youtube.com | nih.gov, youtube.com |

Chromatographic Methods (e.g., GC/MS, TLC)

Enzymatic Assays for Related Metabolic Activities

Enzymatic assays are critical for studying the metabolic pathways involving this compound by measuring the activity of enzymes that synthesize or degrade it. These assays typically monitor the consumption of a substrate or the formation of a product over time.

A common method involves spectrophotometry. For example, the activity of indole-3-acetaldehyde dehydrogenase (e.g., AldA or Iad1), which oxidizes this compound to indole-3-acetic acid, can be measured by monitoring the formation of NADH (or NADPH) at a wavelength of 340 nm. jmb.or.krnih.gov The assay mixture typically contains a buffer, the enzyme source (crude extract or purified protein), this compound as the substrate, and the cofactor NAD⁺. jmb.or.krnih.gov The rate of increase in absorbance at 340 nm is directly proportional to the enzyme's activity. Such assays are essential for determining kinetic parameters like Kₘ and kcat, providing insights into enzyme efficiency and substrate preference. nih.govoup.com

| Enzyme | Metabolic Role | Assay Principle | Monitored Species | References |

| Indole-3-acetaldehyde Dehydrogenase (e.g., AldA, Iad1) | Converts this compound to Indole-3-acetic acid. | Spectrophotometric measurement of NAD⁺ reduction to NADH. | Increase in absorbance of NADH at 340 nm. | jmb.or.kr, nih.gov |

| Aldehyde Oxidase | Converts this compound to Indole-3-acetic acid. | Quantification of the product (IAA) formed over time. | Indole-3-acetic acid (IAA) measured by HPLC or other methods. | oup.com |

| Indole-3-pyruvic acid decarboxylase (IpdC) | Converts Indole-3-pyruvic acid to this compound. | Coupled assays or direct measurement of product/substrate. | Activity can be inferred from the overall pathway output (e.g., IAA production). | jmb.or.kr |

Computational Approaches and Molecular Modeling

Computational methods, particularly molecular docking, are increasingly used to predict and analyze the interactions between indole derivatives and their protein targets. These in silico approaches complement experimental data by providing a molecular-level understanding of binding mechanisms.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). For derivatives of this compound, such as indole-3-acetic acid and other synthetic indole-based compounds, docking studies are used to explore their binding modes within the active sites of enzymes or receptors. nih.gov

The process involves obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB). nih.gov Software such as AutoDock Vina is then used to calculate the binding affinity, typically expressed as a negative binding energy in kcal/mol. nih.govmdpi.com A lower binding energy indicates a more stable and favorable interaction. nih.gov These studies can identify key amino acid residues involved in the interaction through hydrogen bonds, π-π stacking, and hydrophobic interactions, guiding the design of new, more potent derivatives for therapeutic or agricultural applications. nih.govfrontiersin.org

| Derivative Class | Protein Target | Docking Software | Key Findings | References |

| Indole-3-acetic acid (IAA) | Ovarian reserve-related proteins | AutoDock Vina | Identified potential core protein targets and binding affinities, suggesting therapeutic mechanisms. | nih.gov |

| Indole-3-carboxylic acid derivatives | TIR1 auxin receptor | Not specified | Revealed interactions via π-π stacking and hydrogen bonds, explaining herbicidal activity. | frontiersin.org |

| Indole-based azines | CDK-5 enzyme | Not specified | Predicted binding energies correlated with potential anti-tumor activity. | mdpi.com |

| Indole-based thiadiazoles | Acetylcholinesterase (AChE) | Not specified | Verified binding interactions of potent enzyme inhibitors. | mdpi.com |

Therapeutic and Industrial Applications of 2- 1h-indol-3-yl Acetaldehyde and Its Derivatives

Pharmaceutical Research and Drug Development

The compound 2-(1H-indol-3-yl)acetaldehyde, an intermediate metabolite in the metabolism of the essential amino acid tryptophan, and its synthesized derivatives have become significant subjects of pharmaceutical research. smolecule.comchemicalbook.comnih.gov The indole scaffold is a prominent feature in numerous bioactive compounds and is known to interact with a variety of biological targets, making it a privileged structure in drug discovery. nih.govresearchgate.net This has led to extensive investigation into the therapeutic potential of indole-3-acetaldehyde and its analogues across several areas of medicine. ijpsr.com

As a metabolite of tryptamine and an intermediate in the synthesis of neurotransmitters, this compound is studied for its potential influence on neurological and gastrointestinal functions. smolecule.comevitachem.comwikipedia.org Its role as a precursor to molecules like serotonin suggests a possible application in the development of treatments for mood disorders. evitachem.comwikipedia.org

Recent research has uncovered a direct link between microbial tryptophan catabolites and the gut-brain axis. Enteroendocrine cells (EECs) in the intestinal epithelium can sense indole derivatives, including this compound, produced by gut microbes. ambeed.com This sensing mechanism activates EECs, prompting the secretion of the neurotransmitter 5-hydroxytryptamine (serotonin), which in turn stimulates enteric and vagal neuronal pathways. This discovery highlights a molecular pathway by which microbial signals can be relayed to the nervous system, suggesting a therapeutic target for conditions related to both gastrointestinal health and mood regulation. ambeed.com

Indole-3-acetaldehyde and its derivatives are recognized for their potential pharmacological activities, including antioxidant effects. bocsci.com Derivatives such as 5-methoxy-1H-indole-3-acetaldehyde have been noted for their ability to mitigate oxidative stress in neuronal cells by scavenging free radicals and inhibiting lipid peroxidation.

The indole nucleus is a core component of compounds with a wide range of biological activities, including anti-inflammatory properties. nih.govbocsci.com Research into derivatives of this compound has shown potential for anti-inflammatory action. For instance, certain sulfonamide derivatives containing an indole moiety have been found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in the inflammatory process.

The anti-tumor potential of this compound and its derivatives is an area of intensive research. bocsci.com Studies have shown that these compounds can inhibit cancer cell growth and induce programmed cell death through various mechanisms.

Research on colorectal cancer (CRC) demonstrated that this compound (IAAD) could inhibit tumor growth in a mouse model and induce apoptosis in human CRC cell lines. nih.gov In vivo, IAAD treatment significantly reduced tumor volume and weight compared to a control group. In vitro, it induced apoptosis in HCT116 cancer cells, an effect potentially linked to the activation of the aryl hydrocarbon receptor (AhR). nih.gov

| Effect of this compound (IAAD) on Colorectal Cancer | | :--- | :--- | | In Vivo Finding (Syngeneic Mouse Model) | | | Tumor Volume (Treated vs. Control) | 566.80 g ± 169.60 g vs 1096.00 g ± 352.70 g | | Tumor Weight (Treated vs. Control) | 0.84 g ± 0.24 g vs 1.24 g ± 0.23 g | | In Vitro Finding (HCT116 Cell Line) | | | Apoptosis Rate (12.5 µmol/L IAAD vs. Control) | 18.94% vs 9.28% | | Apoptosis Rate (25 µmol/L IAAD vs. Control) | 23.13% vs 9.28% | Data sourced from a study on the bidirectional effects of the tryptophan metabolite on colorectal cancer. nih.gov

Derivatives have also been engineered to target specific cancer cell vulnerabilities. A series of derivatives based on 2-(1H-indol-3-yl)-2-oxoacetaldehyde were found to induce cancer cell death in human pancreatic cancer cells by hampering the Pyruvate Dehydrogenase Kinase (PDK)/Pyruvate Dehydrogenase (PDH) axis, which leads to metabolic impairment and triggers apoptosis. researchgate.net Other research has focused on hybrid molecules. For example, 28-indole-betulin derivatives, created by introducing an indole moiety to the betulin structure, were shown to arrest the cell cycle and induce apoptosis in MCF-7 breast cancer cells. nih.gov Furthermore, novel indole-imidazole derivatives have demonstrated enhanced anticancer activity in ER-α-positive breast cancer cells, with some showing superior receptor binding affinity compared to the standard drug tamoxifen. ajgreenchem.com

Derivatives of this compound have demonstrated significant antibacterial and antimycobacterial properties, addressing the critical issue of antibiotic resistance. nih.gov

One class of derivatives, 2-(1H-indol-3-yl)quinazolin-4(3H)-ones, has shown notable activity against various bacterial strains. nih.govmdpi.com Specific compounds from this family have exhibited potent inhibition of both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), as well as Mycobacterium tuberculosis. nih.gov